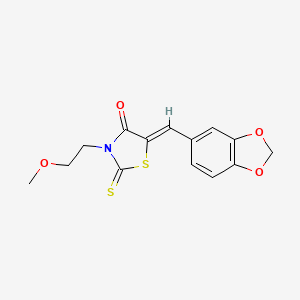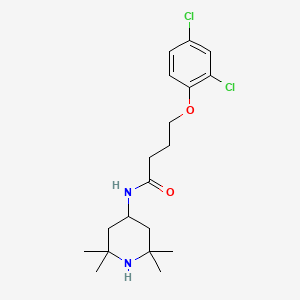![molecular formula C17H20ClN3O3S B4734804 4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4734804.png)
4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide
Overview
Description
4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors and works by blocking the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors.
Mechanism of Action
4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking the activity of JAK enzymes, 4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide prevents the activation of downstream signaling pathways, leading to the inhibition of cytokine production and immune cell activation.
Biochemical and Physiological Effects
4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has been shown to reduce inflammation and improve disease symptoms in various animal models of autoimmune diseases. In humans, clinical studies have demonstrated the efficacy of this compound in reducing the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has also been shown to reduce the levels of various pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma).
Advantages and Limitations for Lab Experiments
4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has several advantages for laboratory experiments, including its high specificity and selectivity for JAK enzymes, its ability to inhibit multiple cytokines simultaneously, and its oral bioavailability. However, this compound has some limitations, including its potential for off-target effects and its relatively short half-life.
Future Directions
There are several potential future directions for the research and development of 4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide and other JAK inhibitors. These include the investigation of combination therapies with other immunomodulatory agents, the development of more selective and potent JAK inhibitors, and the exploration of new therapeutic indications for these compounds, such as cancer and infectious diseases. Additionally, further studies are needed to better understand the long-term safety and efficacy of 4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide and other JAK inhibitors in humans.
Scientific Research Applications
4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Several preclinical and clinical studies have demonstrated the efficacy of this compound in reducing inflammation and improving disease symptoms.
properties
IUPAC Name |
4-(4-chloro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-25(23,24)21(16-8-6-15(18)7-9-16)11-3-5-17(22)20-13-14-4-2-10-19-12-14/h2,4,6-10,12H,3,5,11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNULKTVQPJAEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)NCC1=CN=CC=C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-({[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4734724.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4734736.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4734740.png)
![5-{[(2-methylbenzyl)thio]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4734752.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4734762.png)
![3-({4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4734766.png)
![1-[3-(2-chlorophenoxy)propyl]-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4734774.png)
![N-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-methylpropanamide](/img/structure/B4734779.png)
![methyl 4,5-dimethyl-2-({[4-(2-phenylethyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4734783.png)
![2-(1,3-benzodioxol-5-yl)-4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B4734784.png)


![2-(3-bromophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4734806.png)
![ethyl [4-({[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B4734823.png)